An In-depth Technical Guide to N-(3-Bromo-4-fluorobenzoyl)morpholine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(3-Bromo-4-fluorobenzoyl)morpholine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Bromo-4-fluorobenzoyl)morpholine is a synthetic organic compound that incorporates three key structural features: a substituted benzoyl group, a bromine atom, and a morpholine ring. The unique combination of these moieties suggests its potential as a versatile building block in medicinal chemistry and drug discovery. The presence of a bromine atom and a fluorine atom on the phenyl ring offers opportunities for further functionalization through various cross-coupling reactions, while the morpholine group is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. This guide provides a comprehensive overview of the chemical properties, a detailed plausible synthesis protocol, predicted spectral characteristics, and potential applications of N-(3-Bromo-4-fluorobenzoyl)morpholine.
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-Bromo-4-fluorobenzoyl)morpholine is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₁BrFNO₂ | [1] |
| Molecular Weight | 288.11 g/mol | [1] |
| CAS Number | 1007207-89-7 | [2] |
| Appearance | Solid (predicted) | [1] |
| InChI Key | LQLSTTTUFUYAMF-UHFFFAOYSA-N | [1] |
| SMILES | O=C(C1=CC(Br)=C(F)C=C1)N2CCOCC2 | [1] |
Synthesis of N-(3-Bromo-4-fluorobenzoyl)morpholine
The synthesis of N-(3-Bromo-4-fluorobenzoyl)morpholine is typically achieved through the formation of an amide bond between 3-bromo-4-fluorobenzoic acid and morpholine. This can be accomplished via several standard coupling methods. Below is a detailed, plausible experimental protocol for its synthesis.
Diagram of the Synthetic Pathway
Caption: General workflow for the synthesis of N-(3-Bromo-4-fluorobenzoyl)morpholine.
Experimental Protocol
Materials:
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3-Bromo-4-fluorobenzoic acid
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Morpholine
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
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Stir the solution at room temperature for 10 minutes.
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Add HATU (1.2 eq) to the reaction mixture and stir for another 15 minutes.
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Slowly add morpholine (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(3-Bromo-4-fluorobenzoyl)morpholine.
Causality behind Experimental Choices:
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HATU is chosen as the coupling agent due to its high efficiency and ability to minimize side reactions, leading to cleaner product formation and higher yields.
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DIPEA , a non-nucleophilic base, is used to deprotonate the carboxylic acid and neutralize the acidic byproducts of the coupling reaction without competing with the amine nucleophile.
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Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, effectively dissolving the reactants and reagents.
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The aqueous workup with sodium bicarbonate is essential to remove any unreacted carboxylic acid and acidic byproducts.
Spectral Data Analysis (Predicted)
Due to the lack of publicly available experimental spectral data for N-(3-Bromo-4-fluorobenzoyl)morpholine, the following analysis is based on the known spectral properties of its constituent parts and closely related analogs.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromo-4-fluorobenzoyl moiety and the methylene protons of the morpholine ring.
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Aromatic Protons (3H): These will appear in the downfield region (typically δ 7.0-8.0 ppm). The fluorine and bromine substituents will influence their chemical shifts and coupling patterns.
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Morpholine Protons (8H): The eight protons of the morpholine ring will likely appear as two multiplets in the upfield region (typically δ 3.5-4.0 ppm), corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected in the downfield region, typically around δ 165-175 ppm.
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Aromatic Carbons (6C): Six signals corresponding to the carbons of the benzene ring will be observed in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
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Morpholine Carbons (4C): The four carbons of the morpholine ring will appear in the upfield region (δ 40-70 ppm).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
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C=O Stretch (Amide): A strong absorption band is expected in the region of 1630-1680 cm⁻¹.
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C-N Stretch: This will likely appear in the range of 1200-1350 cm⁻¹.
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C-O-C Stretch (Ether): A characteristic band for the ether linkage in the morpholine ring should be present around 1100 cm⁻¹.
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Aromatic C-H and C=C Stretches: These will be observed in their typical regions.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the morpholine ring.
Reactivity and Stability
N-(3-Bromo-4-fluorobenzoyl)morpholine is expected to be a stable compound under standard laboratory conditions. The amide bond is generally robust, but can be hydrolyzed under strong acidic or basic conditions. The bromine atom on the aromatic ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for further molecular diversification.
Potential Applications in Drug Discovery
The structural motifs present in N-(3-Bromo-4-fluorobenzoyl)morpholine suggest its potential as a valuable intermediate in the synthesis of biologically active compounds, particularly in the area of kinase inhibitors.
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Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aromatic core and a morpholine moiety. The morpholine group often enhances solubility and metabolic stability, while the substituted phenyl ring can be tailored to fit into the ATP-binding pocket of the target kinase. The bromo- and fluoro-substituents on the benzoyl group can be exploited to modulate the electronic properties and steric interactions within the binding site.
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CNS-Active Compounds: The morpholine scaffold is frequently found in compounds targeting the central nervous system (CNS). Its physicochemical properties can contribute to improved blood-brain barrier permeability.
Logical Relationship Diagram for Drug Discovery Potential
Caption: Potential of N-(3-Bromo-4-fluorobenzoyl)morpholine in drug discovery.
Safety Information
N-(3-Bromo-4-fluorobenzoyl)morpholine is classified as acutely toxic if swallowed.[1]
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GHS Pictogram: GHS06 (Skull and crossbones)[1]
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Signal Word: Danger[1]
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Hazard Statement: H301 (Toxic if swallowed)[1]
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Precautionary Statements: P301 + P330 + P331 + P310 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER/doctor)[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
N-(3-Bromo-4-fluorobenzoyl)morpholine is a compound with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it an attractive scaffold for the development of novel therapeutics. While experimental data for this specific compound is limited, analysis of its structural components and related analogs provides a strong basis for predicting its chemical behavior and potential applications, particularly in the design of kinase inhibitors and other biologically active molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in drug discovery and development.
References
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Pharmaffiliates. N-(3-Bromo-4-fluorobenzoyl)morpholine. [Link]
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Google Patents. (12) United States Patent. [Link]
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MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
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PMC. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. [Link]
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MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]
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Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
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PubChem. (4-Amino-2-bromophenyl)(morpholino)methanone. [Link]
